![molecular formula C9H12ClF3O2S B2471315 4-(三氟甲基)-1-双环[2.2.1]庚烷甲磺酰氯 CAS No. 2361635-49-4](/img/structure/B2471315.png)

4-(三氟甲基)-1-双环[2.2.1]庚烷甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

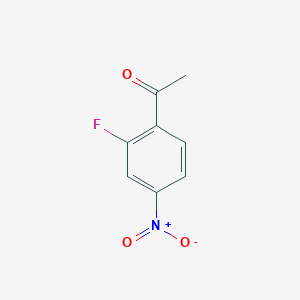

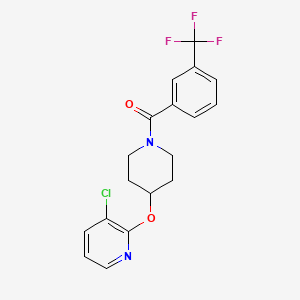

“[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride” is an organosulfur compound with a molecular weight of 276.71 . It is a derivative of methanesulfonyl chloride, which is a highly reactive electrophile .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to be highly reactive. For instance, methanesulfonyl chloride is known to react with alcohols to form methanesulfonates .科学研究应用

Agrochemicals: Crop Protection

The trifluoromethyl group has found significant use in protecting crops from pests. One notable derivative, fluazifop-butyl , was the first TFMP-containing agrochemical introduced to the market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit potent pesticidal properties, and their unique physicochemical characteristics contribute to their effectiveness in crop protection .

Pharmaceuticals: Drug Development

Several TFMP derivatives have made their way into pharmaceutical research. The combination of the fluorine atom’s properties and the pyridine moiety leads to intriguing biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. Expect novel applications to emerge as researchers continue exploring this area .

Radical Chemistry: Carbon-Centered Intermediates

Trifluoromethylation of carbon-centered radical intermediates is an active area of research. By introducing the trifluoromethyl group, scientists can modify reaction pathways, alter selectivity, and enhance synthetic efficiency. This field contributes to drug discovery, agrochemical development, and materials synthesis .

Polymer Chemistry: Trifluoromethyl-Containing Polymers

Polymer scientists explore incorporating trifluoromethyl substituents into polymers. For instance, polybenzimidazole CF₃-PBI-OO contains trifluoromethyl groups and exhibits interesting properties. These polymers find applications in membranes, coatings, and other functional materials .

Vapor-Phase Reactions: Synthetic Pathways

Researchers investigate vapor-phase reactions involving TFMP derivatives. These reactions can lead to novel compounds with unique properties. Understanding the behavior of trifluoromethyl-containing molecules in gas-phase reactions contributes to synthetic methodologies and materials design.

未来方向

属性

IUPAC Name |

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUMSEQOHWOSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)CS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2471234.png)

![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)

![Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride](/img/structure/B2471237.png)

![1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2471240.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2471248.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)

![N-[3-[(2-Chlorophenyl)sulfamoyl]-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2471252.png)